N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N5O2S/c1-19-9-8-14-23(20(19)2)33-25(17-29-27(35)22-11-4-3-5-12-22)30-31-28(33)36-18-26(34)32-16-15-21-10-6-7-13-24(21)32/h3-14H,15-18H2,1-2H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGCOPBTVCDQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(2,3-dimethylphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several notable structural elements:
- 1,2,4-Triazole Ring : This moiety is known for its diverse biological activities, including antifungal and anticancer properties.
- Indolin Derivative : Contributes to the compound's potential anticancer effects and may enhance its interaction with biological targets.
- Benzamide Group : Often associated with various pharmacological activities, including anti-inflammatory effects.
The molecular formula of this compound is with a molecular weight of 527.64 g/mol.
Anticancer Activity
Research indicates that compounds containing the indolin and triazole moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives of 1,2,4-triazole can inhibit tumor growth and induce apoptosis in cancer cell lines. In vitro assays demonstrated that this compound effectively reduced cell viability in various cancer models .
Antifungal Activity
The triazole ring is also recognized for its antifungal properties. Research has highlighted that triazole derivatives can inhibit the growth of fungi by interfering with ergosterol biosynthesis. This compound has shown promising results against several fungal strains in preliminary studies .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : It has been observed to promote programmed cell death in malignant cells.
- Disruption of Fungal Cell Membranes : By targeting ergosterol synthesis, it compromises the integrity of fungal cell membranes.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant reduction in tumor cell viability in vitro. |
| Study 2 | Antifungal Efficacy | Showed effective inhibition against multiple fungal strains. |
| Study 3 | Pharmacokinetics | Assessed absorption and bioavailability; results indicated favorable pharmacokinetic profiles. |
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Groups
Compounds sharing the 1,2,4-triazole-benzamide backbone but differing in aryl substituents provide insights into substituent effects:
Key Observations :
- Aryl Substituents : Electron-donating groups (e.g., methoxy in ) improve solubility but may reduce metabolic stability compared to methyl groups.
- Thiadiazole vs. Triazole : Thiadiazole derivatives (e.g., ) exhibit higher melting points, suggesting stronger crystal packing.
Compounds with Indolin-1-yl Modifications
The indolin-1-yl moiety is critical for target engagement in kinase inhibitors:
Key Observations :
- Linker Flexibility : The thioether linker in the target compound may confer conformational flexibility compared to rigid imidazole-thio derivatives .
- Indolin-1-yl vs.
Sulfur-Containing Analogues
Thioether and thiadiazole derivatives highlight the role of sulfur in bioactivity:
Key Observations :
- Thione vs. Thioether : Thione derivatives (C=S) exhibit NH stretching at 3278–3414 cm⁻¹, absent in thioethers, influencing tautomerism .
- Bioactivity : Thiadiazole-thioether hybrids show broad-spectrum antimicrobial activity .
Spectroscopic Consistency
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
